Ethyl 7-(3,4,5-trichlorophenyl)-7-oxoheptanoate
Overview
Description
Ethyl 7-(3,4,5-trichlorophenyl)-7-oxoheptanoate is an organic compound with the molecular formula C15H17Cl3O3 It is a derivative of heptanoic acid, featuring a trichlorophenyl group and an ethyl ester functional group
Mechanism of Action
Target of Action
The primary target of Ethyl 7-(3,4,5-trichlorophenyl)-7-oxoheptanoate, also known as Lotilaner, is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) in mites . GABA is a neurotransmitter that inhibits nerve transmission in the brain, calming nervous activity. The GABACl channel is a protein that responds to the presence of GABA, and its inhibition leads to a paralytic action in mites .
Mode of Action
Lotilaner acts as a non-competitive antagonist of the GABACl channel . This means it binds to a site on the GABACl channel that is different from the active site where GABA binds. By binding to this different site, Lotilaner changes the shape of the GABACl channel, preventing GABA from binding and causing a paralytic action in the mites . This leads to the death of the mites .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the gabacl channel, disrupting the normal neurological processes in mites . This disruption leads to paralysis and death of the mites .
Result of Action
The primary result of Lotilaner’s action is the death of mites, which are the cause of conditions such as Demodex blepharitis . By paralyzing and killing these mites, Lotilaner helps to treat the symptoms of these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(3,4,5-trichlorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(3,4,5-trichlorophenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-(3,4,5-trichlorophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: 7-(3,4,5-trichlorophenyl)-7-oxoheptanoic acid.
Reduction: Ethyl 7-(3,4,5-trichlorophenyl)-7-hydroxyheptanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-(3,4,5-trichlorophenyl)-7-oxoheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
7-(3,4,5-trichlorophenyl)-7-oxoheptanoic acid: The parent acid of the ester.
Ethyl 7-(3,4,5-dichlorophenyl)-7-oxoheptanoate: A similar compound with one less chlorine atom.
Ethyl 7-(3,4,5-trifluorophenyl)-7-oxoheptanoate: A fluorinated analog.
Uniqueness: Ethyl 7-(3,4,5-trichlorophenyl)-7-oxoheptanoate is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 7-oxo-7-(3,4,5-trichlorophenyl)heptanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl3O3/c1-2-21-14(20)7-5-3-4-6-13(19)10-8-11(16)15(18)12(17)9-10/h8-9H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAFIWSCQVQRSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=C(C(=C1)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801257531 | |
Record name | Ethyl 3,4,5-trichloro-ζ-oxobenzeneheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801257531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-59-5 | |
Record name | Ethyl 3,4,5-trichloro-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951887-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3,4,5-trichloro-ζ-oxobenzeneheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801257531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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